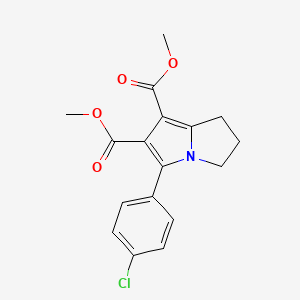

dimethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate

Description

Dimethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is a pyrrolizine-based heterocyclic compound featuring a 4-chlorophenyl substituent at position 5 and dimethyl ester groups at positions 6 and 6. The pyrrolizine core, a bicyclic structure fused with a five-membered and a six-membered ring, provides a rigid scaffold for functionalization. This compound is of interest in medicinal chemistry due to structural similarities with pharmacologically active heterocycles, though specific biological data for this derivative remain unexplored in the provided evidence .

Properties

IUPAC Name |

dimethyl 3-(4-chlorophenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4/c1-22-16(20)13-12-4-3-9-19(12)15(14(13)17(21)23-2)10-5-7-11(18)8-6-10/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCZIEWTHJFUKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CCCN2C(=C1C(=O)OC)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30320203 | |

| Record name | 9J-557S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62522-95-6 | |

| Record name | NSC356242 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9J-557S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Silver-Catalyzed Double (3+2) Cycloaddition

A prominent method for constructing the pyrrolizine core involves silver-catalyzed double (3+2) cycloaddition reactions. As detailed in catalytic asymmetric synthesis studies, this approach utilizes α-iminoesters derived from glycine methyl ester hydrochlorides and 4-chlorobenzaldehyde. The reaction proceeds via sequential dipolar cycloadditions with tert-butyl acrylate under chiral silver(I)/QUINAP catalysis at −45°C, achieving enantioselectivities up to 90% ee.

Key Reaction Parameters

| Component | Quantity/Condition | Role |

|---|---|---|

| Silver(I) acetate | 3 mol% | Lewis acid catalyst |

| (S)-QUINAP | 3.3 mol% | Chiral ligand |

| tert-Butyl acrylate | 1.5–5.0 equivalents | Dipolarophile |

| Hünig’s base | 0.1 equivalents | Base |

| Temperature | −45°C → room temperature | Reaction progression control |

This method generates the bicyclic pyrrolizine skeleton with excellent regioselectivity, though post-reaction esterification is required to install the 6,7-dimethyl carboxylate groups.

Esterification of Pyrrolizine Dicarboxylic Acids

Direct Methylation Using Diazomethane

A two-step synthesis involves initial preparation of 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid, followed by methylation. The dicarboxylic acid intermediate is synthesized via cyclocondensation of 4-chlorophenylglyoxal with 1,3-diaminopropane, as inferred from analogous pyrrolizine syntheses. Subsequent treatment with diazomethane in diethyl ether quantitatively converts carboxylic acid groups to methyl esters.

Advantages and Limitations

- Yield : >95% for esterification step

- Safety Concerns : Diazomethane’s toxicity necessitates strict safety protocols

- Byproducts : Requires rigorous purification to remove residual acids

Patent-Based Industrial Synthesis

Unichem Laboratories’ Process

Patent HRP20020707B1 discloses a scalable route emphasizing cost efficiency. The method involves:

- Friedel-Crafts Acylation : 4-Chlorophenylacetyl chloride reacts with dimethyl malonate under AlCl₃ catalysis to form a β-keto ester.

- Cyclization : The keto ester undergoes intramolecular cyclization in acetic anhydride, forming the pyrrolizine core.

- Decarboxylation : Thermal decarboxylation at 150°C eliminates CO₂, yielding the target compound.

Optimized Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Friedel-Crafts | AlCl₃ (1.2 equiv), 80°C, 6h | 78% |

| Cyclization | Ac₂O, reflux, 12h | 82% |

| Decarboxylation | 150°C, N₂ atmosphere, 3h | 91% |

This process achieves an overall yield of 58%, making it suitable for kilogram-scale production.

Comparative Analysis of Methodologies

Table 1: Synthesis Route Comparison

The silver-catalyzed method excels in stereocontrol but faces cost barriers due to precious metal catalysts. Industrial routes prioritize scalability but lack enantioselectivity.

Chemical Reactions Analysis

Dimethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.

Scientific Research Applications

Dimethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of dimethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents on the phenyl ring or the pyrrolizine core:

Substituent Impact :

- Chlorophenyl vs. Fluorophenyl : Fluorine’s smaller size and higher electronegativity may improve metabolic stability and target binding compared to chlorine .

- Aminophenyl vs. Chlorophenyl: The amino group’s electron-donating nature could enhance solubility but reduce electrophilic reactivity, contrasting with chlorine’s electron withdrawal .

Structural and Crystallographic Analysis

- Planarity and Conformation : The pyrrolizine core in most analogues is planar, but fluorophenyl-thiazole hybrids () display perpendicular orientations of one aromatic ring, altering molecular packing .

- Crystal Symmetry : Isostructural compounds () crystallize in triclinic systems (space group P̄1) with two independent molecules per asymmetric unit, suggesting similar intermolecular interactions despite substituent differences .

Biological Activity

Dimethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : Dimethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate

- CAS Number : 62522-95-6

- Molecular Formula : C17H16ClNO4

- Molecular Weight : 333.8 g/mol

- Density : 1.3 g/cm³

- Boiling Point : 477.0 °C at 760 mmHg

- Flash Point : 242.3 °C

Biological Activity Overview

Dimethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate exhibits various biological activities, including:

- Anti-inflammatory Activity : The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenase pathways, which are critical in the inflammatory response. This dual inhibition mechanism is similar to other compounds in its class that have shown promise in treating inflammatory conditions .

- Analgesic Effects : Experimental studies have indicated that this compound may possess analgesic properties, potentially providing relief from pain without significant side effects on the central nervous system or cardiovascular system .

The biological activity of dimethyl 5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as a dual inhibitor of COX and lipoxygenase enzymes, which play essential roles in the synthesis of prostaglandins and leukotrienes involved in inflammation .

- Metabolic Stability : Research indicates that the compound exhibits a high metabolic stability in vitro, suggesting that it could maintain effective concentrations in biological systems for extended periods .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds and their implications:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.